molecular formula C7H9NO2 B141533 1,4-Dihydrotrigonelline CAS No. 140201-08-7

1,4-Dihydrotrigonelline

Cat. No. B141533
M. Wt: 139.15 g/mol
InChI Key: BCFPLUJRJLEPGV-UHFFFAOYSA-N
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Description

1,4-Dihydrotrigonelline is a lipophilic targetor moiety that is used in chemical delivery systems (CDS) to enhance drug delivery to the brain . It is based on the 1,4-dihydrotrigonelline ↔ trigonelline (coffearine) system, where the lipophilic 1,4-dihydro form is converted in vivo to the hydrophilic quaternary form .


Synthesis Analysis

The synthesis of 1,4-Dihydrotrigonelline involves chemically attaching a 1,4-dihydrotrigonelline (N-methyl dihydronicotinate) targetor moiety to the original structure of a drug . This results in a derivative that readily distributes throughout the body and brain after administration due to its lipophilic character .


Molecular Structure Analysis

The molecular structure of 1,4-Dihydrotrigonelline allows it to be converted in vivo from a lipophilic form to a hydrophilic quaternary form . This property makes it useful as a targetor moiety in chemical delivery systems .


Chemical Reactions Analysis

The key chemical reaction involving 1,4-Dihydrotrigonelline is its in vivo conversion from a lipophilic form to a hydrophilic quaternary form . This transformation is crucial for its role in enhancing drug delivery to the brain .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,4-Dihydrotrigonelline, such as its lipophilicity, play a crucial role in its ability to enhance drug delivery to the brain . Its conversion from a lipophilic form to a hydrophilic quaternary form is a key aspect of its function .

Scientific Research Applications

Brain-Specific Drug Delivery

1,4-Dihydrotrigonelline derivatives are employed in brain-specific drug delivery. The critical step in this application involves the oxidation of dihydropyridine to a quaternary salt. This system was explored theoretically, revealing the process's sensitivity to certain substituents and correlating hydride removal with one-electron oxidation. Such studies provide insights into optimizing chemical drug delivery systems (Bodor & Kaminski, 1988).

Enhanced Steroid Delivery to Brain

Research shows that 1,4-Dihydrotrigonelline derivatives of estrogens like estradiol and estrone can selectively deliver these steroids to the brain. In vivo studies in rats demonstrated sustained brain levels of oxidized trigonelline ester delivery systems, indicating their potential in targeting central nervous system therapies (Bodor, McCornack, & Brewster, 1987).

Delivery of Dopamine Precursors

The use of 1,4-Dihydrotrigonelline in a redox delivery system has been effective for brain-specific delivery of dopamine. This method resulted in sustained and high concentrations of dopamine precursors in the brain, showing promise for treating dopaminergic disorders (Bodor & Farag, 1983).

Enhanced Drug Delivery for Hydroxyl Group-containing Drugs

A nicotinamide-dihydronicotinamide redox pair based on 1,4-Dihydrotrigonelline has been developed for the enhanced delivery of drugs containing hydroxyl groups to the brain. This system showed improved delivery and release rates in the brain compared to previous systems, highlighting its potential in targeted drug delivery (Bodor & Abdelim, 1986).

Chemical Delivery System for Hydroxy CCNU

The 1,4-Dihydrotrigonelline based redox chemical delivery system has been applied for the brain-sustained delivery of hydroxy CCNU, an active metabolite of a chemotherapeutic agent. This application demonstrates the potential of dihydrotrigonelline derivatives in enhancing the delivery of therapeutic agents to specific organs or tissues (Raghavan, Shek, & Bodor, 1987).

Future Directions

The use of 1,4-Dihydrotrigonelline in chemical delivery systems presents intriguing possibilities for enhancing drug delivery to the brain . Future research may focus on optimizing its use and exploring its potential in treating various central nervous system diseases .

properties

IUPAC Name

1-methyl-4H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-8-4-2-3-6(5-8)7(9)10/h2,4-5H,3H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCFPLUJRJLEPGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CCC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40161260
Record name 1,4-Dihydrotrigonelline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40161260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dihydrotrigonelline

CAS RN

140201-08-7
Record name 1,4-Dihydrotrigonelline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140201087
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Dihydrotrigonelline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40161260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
60
Citations
KS Raghavan, E Shek, N Bodor - Anti-cancer drug design, 1987 - europepmc.org
A redox chemical delivery system based on the NADH in equilibrium NAD+ model was applied to an active metabolite (D) of 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU), ie …
Number of citations: 39 europepmc.org
N Bodor, HH Farag - Journal of Medicinal Chemistry, 1983 - ACS Publications
In vivo administration of the catechol-protected dopamine coupled with 1, 4-dihydrotrigonelline as the carrier resulted in brain-specific, highand sustained concentrations of the l-methyl-…
Number of citations: 86 pubs.acs.org
N Bodor, JJ Kaminski - Journal of Molecular Structure: THEOCHEM, 1988 - Elsevier
The 1,4-dihydrotrigonelline amides and esters are extensively used for brain-specific drug delivery. Oxidation of the dihydropyridine to a quaternary salt is the key step in this process. …
Number of citations: 9 www.sciencedirect.com
N Bodor, J McCornack, ME Brewster - International journal of …, 1987 - Elsevier
4-Dihydrotrigonelline derivatives of the estrogens, estradiol (E 2 ), estrone (E 1 ) and estradiol-3-methyl ether (3 MeE 2 ) were synthesized as potential brain-selective delivery forms for …
Number of citations: 68 www.sciencedirect.com
PJ Chikhale, V Venkatraghavan, NS Bodor - Drug Delivery, 1996 - Taylor & Francis
Two types of novel chemical drug delivery systems (CDS's) for acyclovir, A-CDS-1 (based on oxidation, which utilized the 1,4-dihydrotrigonelline moiety) and A-CDS-2 (based on …
Number of citations: 9 www.tandfonline.com
PJ Chikhale - 1992 - elibrary.ru
This dissertation examines the feasibility of targeting and localizing important antiviral agents (like acyclovir) and anticancer agents (like 5-fluorouracil) specifically to the skin using …
Number of citations: 0 elibrary.ru
JW Simpkins, X Ouyang, L Prokai, N Bodor - Neuroprotocols, 1994 - Elsevier
The major obstacle to the use of neuropeptides in the pharmacotherapy of brain diseases is their delivery to the CNS. This report presents a novel method for the in vitro molecular …
Number of citations: 4 www.sciencedirect.com
ML Tintas, R Azzouz, L Peauger… - The Journal of …, 2018 - ACS Publications
This work aims at exploiting both the enantioselective Tsuji allylation of allyl carbonate 6 and an organocatalytic aza-ene-type domino reaction between enal 3a and β-enaminone 4a to …
Number of citations: 10 pubs.acs.org
N Bodor, P Buchwald - Drug discovery today, 2002 - Elsevier
Brain-targeted chemical delivery systems (CDSs) represent rational drug design attempts not only to deliver but also to target drugs to their site of action. Using a sequential metabolism …
Number of citations: 107 www.sciencedirect.com
P Ettmayer, GL Amidon, B Clement… - Journal of medicinal …, 2004 - ACS Publications
Prodrugs are an established concept to overcome barriers to a drug’s usefulness. In Germany, about 6.9% of all marketed medicines can be classified as prodrugs, an estimate based …
Number of citations: 834 pubs.acs.org

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